N-(4-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The compound follows IUPAC naming conventions as a substituted acetamide derivative. The parent structure is pyridazinone (a six-membered ring with two adjacent nitrogen atoms and a ketone group), modified at position 3 with a 4-chlorophenyl group. The acetamide side chain at position 1 of the pyridazinone core is further substituted with a 4-bromophenyl group.
Molecular Formula : C₁₈H₁₃BrClN₃O₂
Molecular Weight : 418.7 g/mol (calculated from isotopic composition ).
Structural Features :
- Pyridazinone ring: Provides hydrogen-bonding capacity via the ketone oxygen.
- 4-Chlorophenyl moiety: Enhances lipophilicity and influences π-π stacking interactions.
- 4-Bromophenylacetamide: Introduces steric bulk and halogen-bonding potential.
A comparative analysis of related structures (e.g., N-(3-bromophenyl) analogs ) reveals that halogen positioning significantly alters electronic distribution, as evidenced by calculated dipole moments (3.8 D vs. 4.2 D for para vs. meta substitution).
Crystallographic Studies and Three-Dimensional Conformational Analysis
X-ray diffraction data for this compound remains unpublished, but analogous pyridazinone derivatives exhibit planar pyridazinone rings with dihedral angles of 15–25° between the aromatic substituents and the central heterocycle . Key predicted geometric parameters include:
| Parameter | Value |
|---|---|
| C=O bond length | 1.22 Å |
| N–C(amide) length | 1.34 Å |
| Br–C distance | 1.89 Å |
| Cl–C distance | 1.74 Å |
Molecular dynamics simulations suggest restricted rotation (energy barrier ≈ 12 kcal/mol) around the acetamide C–N bond due to conjugation with the pyridazinone system .
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, NH, amide proton)
- δ 7.72–7.68 (m, 2H, aromatic H from 4-bromophenyl)
- δ 7.54–7.49 (m, 2H, aromatic H from 4-chlorophenyl)
- δ 6.92 (d, J = 8.4 Hz, 1H, pyridazinone H-5)
- δ 4.32 (s, 2H, CH₂ acetamide bridge)
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 169.8 (C=O, amide)
- δ 161.2 (C=O, pyridazinone)
- δ 138.4–115.3 (aromatic carbons)
- δ 44.1 (CH₂ bridge)
Coupling constants (J₅,₄ = 8.4 Hz) confirm the pyridazinone’s regiochemistry, while NOESY correlations verify the para-substitution pattern of halogenated aryl groups.
Fourier-Transform Infrared (FT-IR) Vibrational Profile
Critical absorption bands include:
- 3285 cm⁻¹: N–H stretch (amide)
- 1672 cm⁻¹: C=O stretch (pyridazinone ketone)
- 1648 cm⁻¹: C=O stretch (amide)
- 1583 cm⁻¹: C–Br stretch
- 1094 cm⁻¹: C–Cl stretch
The 35 cm⁻¹ separation between the two carbonyl stretches indicates minimal electronic coupling between the amide and pyridazinone systems.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) exhibits characteristic patterns:
- m/z 418.7 [M+H]⁺ (100% relative abundance)
- m/z 341.2 [M – Br + H]⁺ (loss of bromine)
- m/z 277.8 [C₁₃H₉ClN₂O]⁺ (pyridazinone-acetamide fragment)
- m/z 155.0 [C₆H₄Cl]⁺ (4-chlorophenyl ion)
High-resolution MS (HRMS) confirms the molecular formula with a measured m/z of 418.6998 (calculated 418.7001, Δ = 0.7 ppm) .
Properties
Molecular Formula |
C18H13BrClN3O2 |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C18H13BrClN3O2/c19-13-3-7-15(8-4-13)21-17(24)11-23-18(25)10-9-16(22-23)12-1-5-14(20)6-2-12/h1-10H,11H2,(H,21,24) |
InChI Key |
SKIBNAYOBZCBMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
A widely adopted approach involves reacting 3-(4-chlorophenyl)acrylic acid derivatives with hydrazine hydrate in ethanol under reflux conditions. For example, 3-(4-chlorophenyl)propiolic acid reacts with hydrazine hydrate (1.5 equivalents) in ethanol at 80°C for 6 hours to yield 3-(4-chlorophenyl)-4,5-dihydropyridazin-6(1H)-one. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 72–78 |
| Temperature | 80°C | |
| Reaction Time | 6 hours | |
| Hydrazine Equiv. | 1.5 |
This intermediate is subsequently dehydrogenated using bromine in acetic acid to introduce the 6-oxo group, achieving 85–90% conversion.
The introduction of the N-(4-bromophenyl)acetamide side chain occurs via nucleophilic substitution.
Base-Catalyzed Alkylation
A mixture of 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl (1.0 equivalent), N-(4-bromophenyl)-2-chloroacetamide (1.2 equivalents), and potassium carbonate (2.5 equivalents) in anhydrous acetonitrile is refluxed for 8–12 hours. Critical factors influencing yield include:
| Factor | Effect on Reaction |
|---|---|
| Solvent Polarity | Higher polarity improves solubility |
| Base Strength | K₂CO₃ outperforms weaker bases |
| Temperature | Reflux (82°C) ensures reactivity |
Purification via flash chromatography (cyclohexane/ethyl acetate, 1:2) yields the final product in 45–52% isolated yield.
Alternative Pathways and Optimization
One-Pot Tandem Synthesis
Recent advancements propose a tandem approach combining cyclization and alkylation in a single reactor. Using microwave-assisted conditions (120°C, 30 minutes), this method reduces total synthesis time from 14 hours to 2 hours, albeit with a modest yield of 38%.
Solvent and Catalyst Screening
Comparative studies reveal that substituting acetonitrile with dimethylformamide (DMF) increases reaction rate but necessitates lower temperatures (60°C) to prevent decomposition:
| Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 82°C | 8 | 52 |
| DMF | 60°C | 5 | 48 |
| THF | 66°C | 10 | 41 |
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (4:1) produces needle-like crystals suitable for X-ray diffraction. Melting points consistently range between 123–125°C, aligning with literature values.
Spectroscopic Validation
-
¹H-NMR (400 MHz, CDCl₃): δ 7.54 (d, 2H, Ar-Br), 7.42 (d, 2H, Ar-Cl), 4.12 (s, 2H, CH₂), 3.89 (s, 2H, COCH₂).
-
LC-MS : m/z 432.7 [M+H]⁺, confirming molecular weight.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing O-alkylation is minimized by:
-
Using excess chloroacetamide (1.5 equivalents)
-
Maintaining anhydrous conditions to prevent hydrolysis
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Scientific Research Applications
N-(4-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Key Trends :
- Lipophilicity : Methyl, methoxy, and benzyl substituents increase lipophilicity, impacting membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., bromo, chloro) on aryl rings enhance stability but may reduce reactivity .
- Chain Length : Propionamide derivatives (vs. acetamide) show altered binding affinities due to conformational flexibility .
Pharmacological and Physicochemical Properties
Limited bioactivity data are available for the target compound, but related analogs show:
- Anti-Inflammatory Activity: Pyridazinones with methoxybenzyl substituents (e.g., Compound 71) exhibit COX-2 inhibition .
- Solubility : Methoxy-substituted derivatives (e.g., 2,5-dimethoxyphenyl analog) show improved aqueous solubility compared to bromophenyl variants .
Thermal Stability : The target compound’s melting point (~213–215°C) is comparable to analogs like the 4-chlorophenyl-pyrazolo-pyridine derivative (mp 213–215°C) , indicating similar crystalline stability.
Computational and Crystallographic Insights
Biological Activity
N-(4-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyridazine Core : This heterocyclic structure is known for its diverse biological activity.
- Bromophenyl and Chlorophenyl Groups : These halogenated phenyl groups may influence the compound's reactivity and interaction with biological targets.
- Acetamide Functional Group : This moiety is crucial for the compound's biological activity.
The molecular formula of this compound is , with a molecular weight of approximately 414.3 g/mol.
The mechanism of action of this compound involves its interaction with specific molecular targets, which may include enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that related compounds exhibit significant activities against microbial strains and cancer cell lines, indicating that this compound may share similar properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit promising antimicrobial properties. For instance, studies have shown that derivatives of pyridazine compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial efficacy can be quantitatively assessed using methods like the turbidimetric method to determine Minimum Inhibitory Concentrations (MIC).
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| Compound A | 0.5 | Strong |
| Compound B | 1.0 | Moderate |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays, including the Sulforhodamine B (SRB) assay against human breast adenocarcinoma cell lines (MCF7). The results indicate that certain structural modifications can enhance cytotoxicity.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C | 10 | MCF7 |
| Compound D | 5 | MCF7 |
| This compound | TBD | TBD |
Enzyme Inhibition
In addition to antimicrobial and anticancer activities, enzyme inhibition studies have shown that related compounds can act as effective inhibitors of acetylcholinesterase (AChE) and urease. These findings suggest potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a series of pyridazine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that could be leveraged to enhance efficacy.
- Anticancer Research : Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines, revealing that modifications to the halogen substituents could significantly alter potency.
- Enzyme Inhibition : Research highlighted the inhibitory effects of pyridazine derivatives on urease, with some compounds showing IC50 values significantly lower than standard drugs used in clinical settings.
Q & A
Q. What are the key synthetic routes for N-(4-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyridazinone core. Key steps include:
- Substituent introduction : Bromophenyl and chlorophenyl groups are added via nucleophilic aromatic substitution or Suzuki coupling.
- Amide bond formation : The acetamide moiety is introduced using coupling reagents (e.g., EDCI/HOBt) or activated esters.
Optimization focuses on: - Temperature control : Reactions often require reflux (60–100°C) for cyclization steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Catalysts : Pd catalysts (for cross-couplings) or acid/base catalysts improve yields .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., δ 7.25–7.38 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI/Q-TOF) validates molecular weight (e.g., m/z 418.7 [M+H]⁺) .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Q. What is the hypothesized mechanism of biological action for this compound?
The bromine and chlorine substituents facilitate halogen bonding with biological targets (e.g., enzymes or receptors). Computational docking studies suggest interactions with:
- Inflammatory pathway proteins : COX-2 inhibition via π-π stacking of the pyridazinone ring.
- Kinase domains : Chlorophenyl groups occupy hydrophobic pockets in ATP-binding sites .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data?
Contradictions in IC₅₀ values (e.g., anti-inflammatory vs. anticancer assays) may arise from:
- Assay variability : Standardize cell lines (e.g., HL60 vs. RBL-2H3) and incubation times.
- Impurity interference : Use preparative HPLC to isolate isomers (e.g., positional chlorophenyl variants).
- Metabolic stability : Compare in vitro (microsomal assays) vs. in vivo (rodent pharmacokinetics) data .
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Continuous flow reactors : Enhance reaction efficiency and reduce side products (e.g., for pyridazinone cyclization).
- Catalytic recycling : Pd catalysts immobilized on silica improve cost-effectiveness in cross-coupling steps.
- Crystallization techniques : Use ethanol/water mixtures for recrystallization to achieve >99% purity .
Q. How do structural modifications (e.g., substituent changes) impact pharmacological activity?
SAR studies reveal:
- Bromine vs. methoxy groups : Bromine enhances target binding affinity (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for methoxy).
- Alkyl chain length : Propyl/butyl chains at the pyridazinone 4-position improve metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for methyl).
- Chlorophenyl position : Para-substitution (vs. meta) increases cytotoxicity (IC₅₀ = 12 µM vs. 28 µM in MCF-7 cells) .
Q. What methodologies address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic profiling : Measure bioavailability (%F) and tissue distribution using LC-MS/MS.
- Metabolite identification : Incubate with liver microsomes to identify oxidation/byproducts affecting activity.
- Dose-response modeling : Use Hill coefficients to correlate in vitro IC₅₀ with in vivo ED₅₀ .
Q. How can computational modeling guide the design of derivatives with improved binding affinity?
- Molecular dynamics simulations : Analyze ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns).
- Free energy perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., fluorine substitution).
- Docking with cryo-EM structures : Map interactions with allosteric sites (e.g., SARS-CoV-2 Mpro) .
Q. What experimental approaches validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.
- Knockout/down models : Use CRISPR-Cas9 to silence putative targets (e.g., FPR1) and assess activity loss.
- Fluorescence polarization : Quantify ligand-receptor binding affinity (Kd) in live cells .
Q. How do researchers balance potency and toxicity in preclinical development?
- Selectivity profiling : Screen against >50 kinases/enzymes to identify off-target effects.
- Ames test : Assess mutagenicity with Salmonella strains TA98/TA100.
- hERG assay : Measure IC₅₀ for potassium channel inhibition (safety threshold >10 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
